molecular formula C10H7ClN4O2 B15066637 8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 92473-50-2

8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Cat. No.: B15066637
CAS No.: 92473-50-2
M. Wt: 250.64 g/mol
InChI Key: IPDNAEIPIHEZFJ-UHFFFAOYSA-N
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Description

8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines.

Preparation Methods

The synthesis of 8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves aromatic nucleophilic substitution reactions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various amine derivatives, while oxidation can lead to the formation of quinoxaline N-oxides.

Scientific Research Applications

8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound is known to intercalate with DNA, disrupting the replication process and thereby exhibiting antiviral and antimicrobial activities . Additionally, it may inhibit specific enzymes involved in the metabolic pathways of pathogens, contributing to its antimicrobial effects.

Comparison with Similar Compounds

8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione can be compared with other triazoloquinoxaline derivatives such as:

The uniqueness of 8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione lies in its specific substitution pattern and the presence of the 1,4-dione functionality, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

92473-50-2

Molecular Formula

C10H7ClN4O2

Molecular Weight

250.64 g/mol

IUPAC Name

8-chloro-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione

InChI

InChI=1S/C10H7ClN4O2/c1-14-6-3-2-5(11)4-7(6)15-8(9(14)16)12-13-10(15)17/h2-4H,1H3,(H,13,17)

InChI Key

IPDNAEIPIHEZFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N3C(=NNC3=O)C1=O

Origin of Product

United States

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